molecular formula C21H25FN2O2S B289436 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B289436
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: STLLNDVIFNBFNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has attracted considerable attention in scientific research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for the treatment of various B-cell malignancies.

Wirkmechanismus

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its anti-tumor activity by selectively inhibiting BTK, a key mediator of B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks this signaling cascade, leading to the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor activity, 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potency and selectivity for BTK. This makes it an attractive candidate for the treatment of B-cell malignancies, as it has the potential to be more effective and less toxic than other BTK inhibitors currently in clinical use. However, one limitation of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its lack of activity against other kinases, which may limit its effectiveness in certain disease contexts.

Zukünftige Richtungen

There are several potential future directions for the development of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the use of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other targeted therapies, such as inhibitors of PI3K or AKT, to achieve synergistic effects. Another potential application is the use of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor immune responses. Further preclinical and clinical studies will be needed to explore these potential applications of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Synthesemethoden

The synthesis of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multistep process that starts with the reaction of 2-fluorobenzoic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the desired product. The final step involves the introduction of the 2-fluorobenzoyl group to the amine moiety of the molecule.

Wissenschaftliche Forschungsanwendungen

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has demonstrated potent anti-tumor activity both in vitro and in vivo. It has been shown to induce apoptosis in B-cell lymphoma cells and inhibit B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells.

Eigenschaften

Molekularformel

C21H25FN2O2S

Molekulargewicht

388.5 g/mol

IUPAC-Name

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25FN2O2S/c1-21(2,3)12-9-10-14-16(11-12)27-20(17(14)19(26)23-4)24-18(25)13-7-5-6-8-15(13)22/h5-8,12H,9-11H2,1-4H3,(H,23,26)(H,24,25)

InChI-Schlüssel

STLLNDVIFNBFNU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CC=C3F

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.